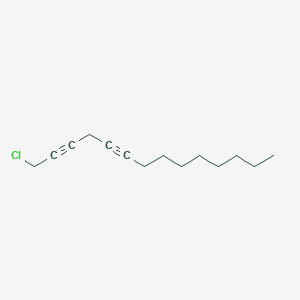

1-chlorotetradeca-2,5-diyne

Description

1-Chlorotetradeca-2,5-diyne is a chloro-substituted aliphatic diyne with a 14-carbon backbone. Its structure features chlorine at the terminal position (C1) and conjugated triple bonds at positions 2 and 3. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom, which polarizes the carbon chain and may stabilize intermediates in cyclization or radical-based reactions.

Properties

Molecular Formula |

C14H21Cl |

|---|---|

Molecular Weight |

224.77 g/mol |

IUPAC Name |

1-chlorotetradeca-2,5-diyne |

InChI |

InChI=1S/C14H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-8,11,14H2,1H3 |

InChI Key |

NKCWGYITRCSPRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCC#CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chlorotetradeca-2,5-diyne can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2,5-tetradecadiyne with a chlorine source under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 1-chloro-2,5-tetradecadiyne may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-chlorotetradeca-2,5-diyne undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The triple bonds can be oxidized to form diketones or other oxygen-containing compounds.

Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-chlorotetradeca-2,5-diyne has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the inhibition of leukotriene pathways.

Medicine: Investigated for its role in the development of anti-inflammatory drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-2,5-tetradecadiyne involves its interaction with specific molecular targets, such as 5-lipoxygenase. By inhibiting this enzyme, the compound can reduce the production of leukotrienes, which are involved in inflammatory responses. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hex-3-ene-1,5-diyne (Bergman Reaction Substrate)

Hex-3-ene-1,5-diyne (C₆H₆) is a shorter-chain enediyne that undergoes Bergman cyclization to form 1,4-didehydrobenzene, a singlet biradical intermediate critical in antitumor antibiotic biosynthesis .

| Property | 1-Chlorotetradeca-2,5-diyne | Hex-3-ene-1,5-diyne |

|---|---|---|

| Molecular Formula | C₁₄H₂₃Cl | C₆H₆ |

| Functional Groups | Terminal chlorine, diyne | Enyne (ene + diyne) |

| Reactivity | Potential cyclization; chlorine may stabilize transition states | Bergman cyclization to biradical |

| Key Role | Hypothesized extended-chain Bergman analogs | Bergman reaction model system |

Key Differences :

- Chain Length : The 14-carbon backbone of 1-chlorotetradeca-2,5-diyne introduces steric and electronic effects absent in hex-3-ene-1,5-diyne. Longer chains may alter cyclization kinetics or product stability.

Benzene, 1-(Chloromethyl)-3,5-dinitro-

This aromatic compound (C₇H₅ClN₂O₄) features a chloromethyl group and nitro substituents. While structurally distinct from 1-chlorotetradeca-2,5-diyne, it highlights chlorine’s electronic effects in diverse contexts .

| Property | 1-Chlorotetradeca-2,5-diyne | Benzene, 1-(Chloromethyl)-3,5-dinitro- |

|---|---|---|

| Molecular Framework | Aliphatic diyne | Aromatic ring with nitro and chloro groups |

| Chlorine Role | Polarizes aliphatic chain | Enhances electrophilic substitution |

| Reactivity | Cyclization (hypothesized) | Nitro groups direct electrophilic attack; chloromethyl acts as a leaving group |

Key Insights :

- Electronic Effects : In 1-chlorotetradeca-2,5-diyne, chlorine’s inductive withdrawal may stabilize transition states in cyclization. In contrast, the chloromethyl group in the aromatic compound facilitates nucleophilic substitution or elimination reactions.

- Structural Context : Chlorine’s impact is system-dependent—aliphatic vs. aromatic—highlighting the need for tailored synthetic strategies.

Research Findings and Hypotheses

- Bergman Cyclization Analogy : While hex-3-ene-1,5-diyne reliably undergoes Bergman cyclization, 1-chlorotetradeca-2,5-diyne’s extended chain and chlorine substituent may require higher activation energy or yield alternative products (e.g., larger aromatic systems) .

- Experimental validation is needed.

- Synthetic Applications : The nitro-chloromethyl benzene compound’s reactivity () underscores chlorine’s versatility, suggesting 1-chlorotetradeca-2,5-diyne could be modified for cross-coupling or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.